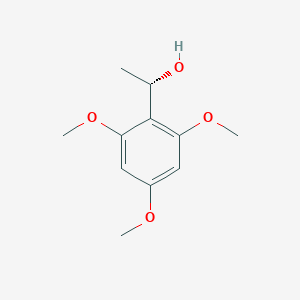
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of three methoxy groups attached to a phenyl ring and an ethan-1-ol moiety. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.
Methoxylation: Introduction of methoxy groups at the 2, 4, and 6 positions of the phenyl ring. This can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.
Chiral Reduction: The key step involves the reduction of a ketone intermediate to form the chiral alcohol. This is often achieved using chiral catalysts or reagents such as borane complexes or chiral oxazaborolidine catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Methoxylation: Utilizing continuous flow reactors to introduce methoxy groups efficiently.
Chiral Catalysis: Employing robust and scalable chiral catalysts to ensure high enantioselectivity and yield.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain the desired enantiomer in high purity.
化学反応の分析
Types of Reactions
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism by which (S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, leading to modulation of their activity.
Pathways: Involvement in biochemical pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(2,4,6-Trimethoxyphenyl)ethan-1-one: The ketone derivative.
1-(2,4,6-Trimethoxyphenyl)ethane: The fully reduced alkane derivative.
Uniqueness
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is unique due to its specific (S)-configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other derivatives. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
(1S)-1-(2,4,6-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7,12H,1-4H3/t7-/m0/s1 |
InChIキー |
OSDJJQHSRCSLPC-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=C(C=C(C=C1OC)OC)OC)O |
正規SMILES |
CC(C1=C(C=C(C=C1OC)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)
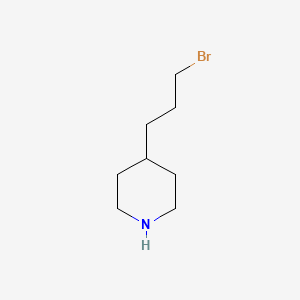
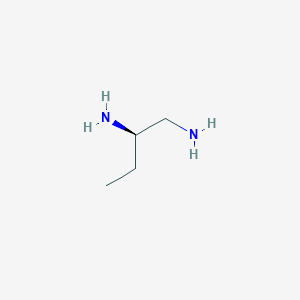
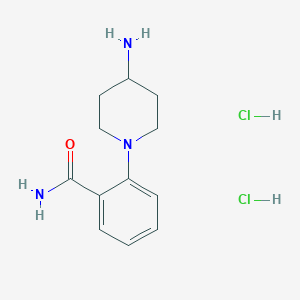
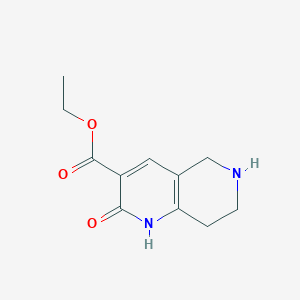

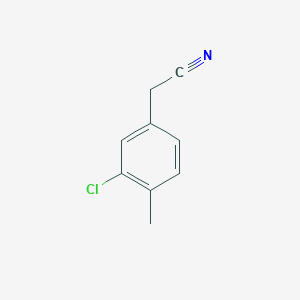
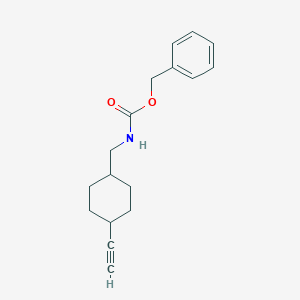
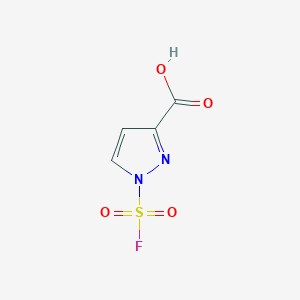
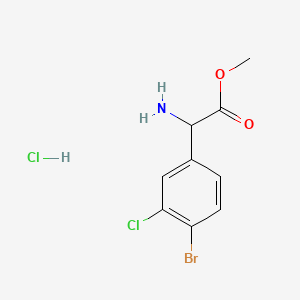
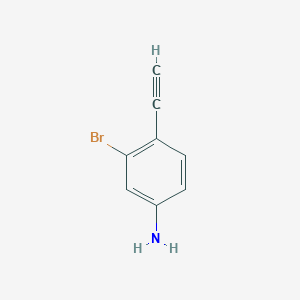
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13504693.png)
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13504695.png)
![2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid](/img/structure/B13504712.png)
